

JKE-1674 degradation and proper storage conditions

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Compound of Interest		
Compound Name:	JKE-1674	
Cat. No.:	B3025899	Get Quote

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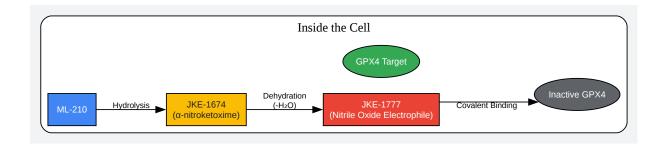
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of **JKE-1674**, a potent, orally active inhibitor of glutathione peroxidase 4 (GPX4).

Frequently Asked Questions (FAQs)

Q1: What is **JKE-1674** and what is its mechanism of action?

A1: **JKE-1674** is an inhibitor of glutathione peroxidase 4 (GPX4) and is the active metabolite of the GPX4 inhibitor ML-210.[1][2][3] In cells, **JKE-1674** undergoes dehydration to form a reactive nitrile oxide electrophile, JKE-1777.[3][4][5] This ultimate electrophile then covalently binds to the catalytic selenocysteine residue of GPX4, inhibiting its function and inducing ferroptosis, a form of regulated cell death.[5] The process begins with the hydrolysis of ML-210 to **JKE-1674**, which is then converted to the active binder.[6][7]





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Caption: Cellular activation pathway of **JKE-1674** to its active electrophile.

Q2: My **JKE-1674** solution seems to have lost activity. What could be the cause?

A2: Loss of activity is likely due to improper storage or handling. **JKE-1674** can decompose if stored for prolonged periods at room temperature as a solution in DMSO.[5][7][8] The reactive intermediate, JKE-1777, is inherently unstable in solution, and its degradation products are inactive.[4][8] To avoid this, always follow recommended storage conditions and handling procedures. Repeated freeze-thaw cycles should also be avoided.[2]

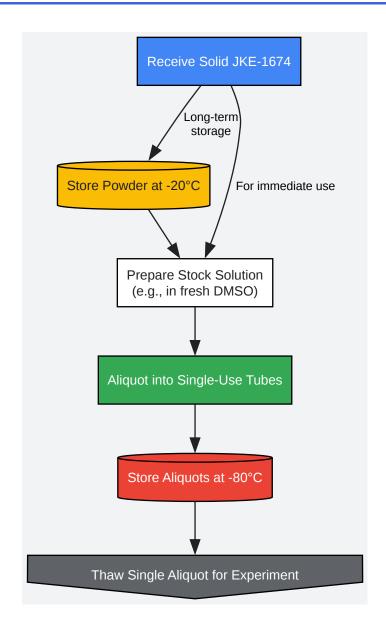
Q3: What are the correct storage conditions for **JKE-1674**?

A3: Proper storage is critical to maintain the compound's stability and efficacy. Conditions vary for the solid powder versus stock solutions. For long-term storage, aliquoting is highly recommended to prevent degradation from repeated freeze-thaw cycles.

Q4: How should I prepare and handle **JKE-1674** stock solutions?

A4: Use fresh, high-quality solvents. For DMSO stock solutions, be aware that moisture-absorbing DMSO can reduce solubility.[9] Sonication may be required to fully dissolve the compound.[2] Prepare aliquots of a size appropriate for your experiments to avoid repeated warming and cooling of the primary stock. If preparing a solution for short-term use (e.g., one week), it can be stored at 4°C if the solution is clear.[2] Suspensions should be prepared fresh for each use.[2]





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Caption: Recommended workflow for handling and storing JKE-1674.

Data & Protocols

Table 1: Recommended Storage Conditions



Form	Storage Temperature	Duration	Notes
Solid Powder	-20°C	≥ 3 to 4 years	Protect from light.[1] [2][10]
In Solvent (e.g., DMSO)	-80°C	6 months to >1 year	Recommended for long-term solution storage.[2][3]
-20°C	1 month	For shorter-term solution storage; protect from light.[3]	
4°C	~1 week	Only for clear solutions intended for short-term use.[2]	_

Table 2: Solubility Data

Solvent	Concentration	Notes
DMSO	≥ 13 mg/mL (28.81 mM)	Sonication is recommended.[2]
90 mg/mL (199.42 mM)	Use fresh, non-moisture- absorbing DMSO.[9]	
Ethanol	≥ 50 mg/mL (110.79 mM)	Saturation point not specified. [10]
In Vivo Formulation 1	≥ 2.5 mg/mL (5.54 mM)	10% DMSO >> 90% (20% SBE-β-CD in saline).[10]
In Vivo Formulation 2	≥ 2.5 mg/mL (5.54 mM)	10% DMSO >> 90% corn oil. [10]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement







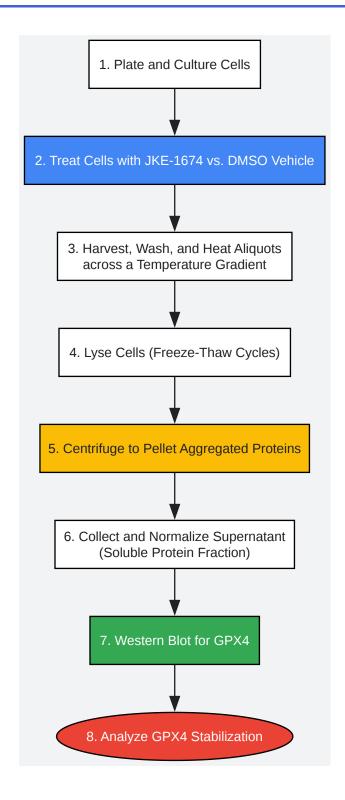
This protocol can be used to verify that **JKE-1674** is active and engaging its target, GPX4, within intact cells. A loss of the thermal stabilization effect may indicate compound degradation.

Objective: To assess the thermal stabilization of GPX4 in cells treated with **JKE-1674**, confirming covalent target binding.

Methodology:

- Cell Culture: Plate target cells (e.g., LOX-IMVI) at an appropriate density and allow them to adhere overnight.
- Compound Treatment: Treat cells with JKE-1674 (e.g., 10 μM final concentration) or a vehicle control (e.g., DMSO) for 1 hour at 37°C.[5]
- Heating Gradient: After treatment, wash and resuspend the cells in a protein-free buffer.
 Aliquot the cell suspension into PCR tubes and heat them at various temperatures for 3 minutes to create a thermal gradient (e.g., 40°C to 70°C). Include an unheated control.
- Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
- Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
- Sample Preparation: Collect the supernatant, which contains the soluble, non-denatured proteins. Determine the protein concentration and normalize all samples.
- Western Blot Analysis: Analyze the soluble protein fractions by SDS-PAGE and Western blot using a primary antibody specific for GPX4.
- Data Analysis: Quantify the band intensities at each temperature. Successful engagement by
 JKE-1674 will result in GPX4 being more resistant to heat-induced denaturation, appearing as stronger bands at higher temperatures compared to the vehicle control.[5][7]





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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).



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